molecular formula C9H6Br2N2O2 B13685830 Methyl 4,6-dibromo-1H-indazole-3-carboxylate

Methyl 4,6-dibromo-1H-indazole-3-carboxylate

Cat. No.: B13685830
M. Wt: 333.96 g/mol
InChI Key: CNSQAUYFFQMCOZ-UHFFFAOYSA-N
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Description

Methyl 4,6-dibromo-1H-indazole-3-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of two bromine atoms at positions 4 and 6, a methyl ester group at position 3, and a hydrogen atom at position 1 of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6-dibromo-1H-indazole-3-carboxylate typically involves the bromination of a suitable indazole precursor followed by esterification. One common method includes:

    Bromination: Starting with 1H-indazole-3-carboxylic acid, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.

    Esterification: The brominated product is then subjected to esterification using methanol and a catalytic amount of sulfuric acid or another acid catalyst. The reaction mixture is refluxed to obtain the methyl ester derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Utilizing large reactors for the bromination step, ensuring efficient mixing and temperature control.

    Continuous Esterification: Employing continuous flow reactors for the esterification step to enhance yield and purity.

Types of Reactions:

    Substitution Reactions: The bromine atoms in this compound can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield the corresponding indazole derivative without bromine atoms.

    Oxidation Reactions: Oxidation can be performed using agents like potassium permanganate (KMnO4) to introduce additional functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux.

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Major Products:

    Substitution: Methyl 4-methoxy-6-bromo-1H-indazole-3-carboxylate.

    Reduction: 1H-indazole-3-carboxylate.

    Oxidation: 4,6-dibromo-1H-indazole-3-carboxylic acid.

Scientific Research Applications

Methyl 4,6-dibromo-1H-indazole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.

    Material Science: The compound is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indazole derivatives.

Mechanism of Action

The mechanism of action of Methyl 4,6-dibromo-1H-indazole-3-carboxylate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The bromine atoms and the ester group play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. The compound can inhibit specific enzymes by forming stable complexes, leading to altered biochemical pathways.

Comparison with Similar Compounds

    Methyl 1H-indazole-3-carboxylate: Lacks bromine atoms, making it less reactive in substitution reactions.

    4,6-Dibromo-1H-indazole: Lacks the ester group, affecting its solubility and reactivity.

    Methyl 4-bromo-1H-indazole-3-carboxylate: Contains only one bromine atom, leading to different reactivity and biological activity.

Uniqueness: Methyl 4,6-dibromo-1H-indazole-3-carboxylate is unique due to the presence of both bromine atoms and the ester group, which confer distinct chemical reactivity and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H6Br2N2O2

Molecular Weight

333.96 g/mol

IUPAC Name

methyl 4,6-dibromo-1H-indazole-3-carboxylate

InChI

InChI=1S/C9H6Br2N2O2/c1-15-9(14)8-7-5(11)2-4(10)3-6(7)12-13-8/h2-3H,1H3,(H,12,13)

InChI Key

CNSQAUYFFQMCOZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNC2=C1C(=CC(=C2)Br)Br

Origin of Product

United States

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